molecular formula C7H7ClN2O2 B1301597 Methyl 2-chloro-6-methylpyrimidine-4-carboxylate CAS No. 89793-11-3

Methyl 2-chloro-6-methylpyrimidine-4-carboxylate

Cat. No. B1301597
CAS RN: 89793-11-3
M. Wt: 186.59 g/mol
InChI Key: ZNPORLVPCMFKOR-UHFFFAOYSA-N
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Description

Methyl 2-chloro-6-methylpyrimidine-4-carboxylate is a chemical compound that is part of the pyrimidine family, which are heterocyclic aromatic organic compounds. While the specific compound is not directly studied in the provided papers, related pyrimidine derivatives have been synthesized and analyzed, indicating the relevance of such compounds in various chemical and pharmaceutical applications.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves cyclization and chlorination reactions. For instance, 4,6-Dichloro-2-methylpyrimidine, a related compound, was synthesized from acetamidine hydrochloride and dimethyl malonate using phosphorus oxychloride for chlorination under optimal conditions, yielding a significant amount of the desired product . This suggests that similar methods could potentially be applied to synthesize this compound.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is typically characterized using techniques such as X-ray crystallography and NMR spectroscopy. For example, the crystal structure of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate was determined, revealing intermolecular hydrogen bonds and C=H...O interactions stabilizing the crystal . These findings provide insights into the potential molecular interactions and stability of this compound.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, forming complexes with metals or reacting with different amines to yield new compounds. For instance, Methyl 2-[N-(2′-Pyridylmethyl)carbamyl]pyridine-6-carboxylate was shown to act as a tridentate ligand, forming complexes with metals such as cobalt and copper . This indicates that this compound could also participate in similar chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be investigated using computational methods such as DFT. For example, the physicochemical properties of 6-chloro-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione were analyzed using DFT, which provided insights into the molecular orbitals and electrostatic potentials . These computational studies are essential for understanding the reactivity and stability of compounds like this compound.

Scientific Research Applications

Synthesis and Structural Studies

  • Methyl 2-chloro-6-methylpyrimidine-4-carboxylate is used in the synthesis of various compounds, including those with potential antitubercular properties. For instance, it was involved in the synthesis of an antitubercular agent N-(2-fluoroethyl)-1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-4-carboxamide (Richter et al., 2023).

Precursor in Pharmaceutical and Explosive Industries

  • Derivatives of this compound, such as 4,6-dihydroxy-2-methylpyrimidine, are critical precursors in the pharmaceutical and explosive industries. Their synthesis has been extensively studied to develop economic and efficient processes (Patil et al., 2008).

Development of New Therapeutic Compounds

  • Research has focused on creating new derivatives of pyrimido[5,4-e]-1,3-thiazine and pyrimido[4,5-d]pyrimidine using this compound derivatives. These compounds have shown promise in pharmacological examinations for analgesic, anti-inflammatory, and immunosuppressive activities (Malinka et al., 1989).

Antituberculous Properties

  • Derivatives like 4-arylamino-2-(2-acetoxyethyl)amino-6-methylpyrimidines, synthesized from 2-(2-acetoxyethyl)amino-4-chloro-6-methylpyrimidine, demonstrate significant antituberculous effects, highlighting their potential in treating tuberculosis (Erkin & Krutikov, 2007).

In Vitro Biological Systems for Toxicity Evaluation

  • This compound derivatives have been used in in vitro systems to evaluate the toxicity of pesticides. This research is crucial for understanding the environmental and health impacts of these compounds (Camatini et al., 1996).

Safety and Hazards

The safety data sheet indicates that “Methyl 2-chloro-6-methylpyrimidine-4-carboxylate” may cause skin and eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

methyl 2-chloro-6-methylpyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-4-3-5(6(11)12-2)10-7(8)9-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNPORLVPCMFKOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371637
Record name Methyl 2-chloro-6-methylpyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89793-11-3
Record name Methyl 2-chloro-6-methylpyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-chloro-6-methylpyrimidine-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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